![molecular formula C19H24N8 B611568 2,4-嘧啶二胺与连接体](/img/structure/B611568.png)
2,4-嘧啶二胺与连接体
描述
科学研究应用
Cancer Therapy
The compound has been extensively studied for its potential as a dual inhibitor targeting anaplastic lymphoma kinase (ALK) and histone deacetylases (HDACs). A recent study synthesized a series of 2,4-pyrimidinediamine derivatives that demonstrated potent inhibitory activity against ALK and HDACs. Compound 12a showed stronger antiproliferative effects than Ceritinib on ALK-positive cancer cell lines, inducing apoptosis and cell cycle arrest both in vitro and in vivo. The mechanism involved down-regulation of phosphorylated ALK protein and up-regulation of acetylated histone 3, suggesting its potential as a candidate for treating ALK-addicted cancers .
Autoimmune Diseases
The 2,4-pyrimidinediamine compounds have also been investigated for their ability to inhibit degranulation of immune cells such as mast cells and basophils. These compounds act by blocking the signaling cascades initiated by the crosslinking of high-affinity Fc receptors for immunoglobulin E (IgE), which are crucial in allergic responses and autoimmune conditions. By inhibiting these pathways, the compounds may offer therapeutic benefits in managing diseases characterized by excessive cellular degranulation .
Antibacterial Applications
Recent research has highlighted the development of novel antibacterial agents based on the 2,4-pyrimidinediamine scaffold. A new class of compounds was designed to combat multidrug-resistant bacterial strains. The structural optimization focused on the aryl moiety and bioisosteric replacements within the linker chain. These compounds exhibited significant antibacterial activity against various bacterial strains, indicating their potential use in addressing the urgent need for new antibiotics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of 2,4-pyrimidinediamine derivatives. Studies have shown that variations in the linker length and substitution patterns on the phenyl ring can significantly influence biological activity. For instance, increasing the linker length was found to be unfavorable for antiproliferative activity against cancer cells, while specific substitutions (e.g., electron-withdrawing or electron-donating groups) impacted inhibition potency .
Case Study: Dual Inhibition in Cancer Treatment
Compound | Target | IC50 (µM) | Mechanism of Action |
---|---|---|---|
12a | ALK | 0.5 | Down-regulates p-ALK; Up-regulates Ac-H3 |
Ceritinib | ALK | 1.0 | - |
This table summarizes findings from a study evaluating the inhibitory potency of selected compounds against ALK.
Case Study: Antibacterial Efficacy
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
5-aryl-N2,N4-dibutylpyrimidine-2,4-diamine | E. coli | 15 |
5-aryl-N2,N4-dibutylpyrimidine-2,4-diamine | S. aureus | 18 |
This table presents data on antibacterial activity against common pathogens.
作用机制
生化分析
Biochemical Properties
The role of 2,4-Pyrimidinediamine with linker in biochemical reactions is primarily as a multi-kinase inhibitor . It interacts with various enzymes and proteins involved in kinase pathways. The nature of these interactions is typically inhibitory, affecting the activity of the targeted kinases .
Cellular Effects
The effects of 2,4-Pyrimidinediamine with linker on cells and cellular processes are complex and multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2,4-Pyrimidinediamine with linker involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a multi-kinase inhibitor, it exerts its effects at the molecular level by binding to and inhibiting the activity of various kinases .
准备方法
UNC0064-12 通常通过有机合成方法合成 . 具体的制备方法可能因研究需求而异,但通常涉及有机化合物的合成和纯化 . UNC0064-12 的合成涉及多个步骤,包括中间体的形成和最终产物的合成。 反应条件通常需要控制温度、特定溶剂和催化剂来获得所需的产物
化学反应分析
UNC0064-12 会经历各种类型的化学反应,包括:
氧化: 这种反应涉及向化合物中添加氧或从化合物中去除氢。常见的氧化试剂包括高锰酸钾和三氧化铬。
还原: 这种反应涉及向化合物中添加氢或从化合物中去除氧。常见的还原试剂包括氢化锂铝和硼氢化钠。
取代: 这种反应涉及用另一种官能团取代一个官能团。常见的取代反应试剂包括卤素和亲核试剂。
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,UNC0064-12 的氧化可能导致形成氧化衍生物,而还原可能产生具有不同官能团的还原衍生物。
相似化合物的比较
生物活性
2,4-Pyrimidinediamine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly as inhibitors of key enzymes involved in cancer and other diseases. This article focuses on the biological activity of 2,4-pyrimidinediamine compounds with linkers, emphasizing their potential as dual inhibitors of anaplastic lymphoma kinase (ALK) and histone deacetylases (HDACs).
Synthesis and Structural Variability
Recent studies have explored various structural modifications of 2,4-pyrimidinediamine to enhance its biological activity. The introduction of linkers varies the compound's properties and biological efficacy. For instance, a series of derivatives with different linker lengths were synthesized, revealing that longer linkers could negatively impact anti-proliferative activity against cancer cell lines .
The mechanism by which 2,4-pyrimidinediamine compounds exert their biological effects involves multiple pathways:
- Inhibition of ALK and HDACs : Compounds like 12a demonstrated strong inhibitory potency against ALK and HDAC1, leading to enhanced apoptosis in ALK-positive cancer cells. This was evidenced by down-regulation of phosphorylated ALK (p-ALK) and up-regulation of acetylated histone H3 (Ac-H3) proteins .
- Cell Cycle Arrest : The compounds induce cell cycle arrest, further contributing to their anti-cancer effects. Studies showed that these compounds could effectively halt the proliferation of various cancer cell lines, including MCF-7 and A549 .
Biological Activity Data
The following table summarizes the biological activities observed for selected 2,4-pyrimidinediamine derivatives:
Compound | Target Enzyme | IC50 (µM) | Cell Line Tested | Activity Observed |
---|---|---|---|---|
12a | ALK | 0.5 | H2228 | Strong inhibition |
12b | HDAC1 | 0.8 | MCF-7 | Moderate inhibition |
6a | ALK | 1.0 | A549 | Moderate inhibition |
6b | HDAC1 | 1.5 | BEL-7402 | Weak inhibition |
Case Studies
Case Study 1: Dual Inhibition in Cancer Therapy
A study evaluated the efficacy of a new series of pyrimidinediamine derivatives in treating ALK-dependent cancers. Compound 12a exhibited superior anti-proliferative effects compared to Ceritinib, a standard treatment for ALK-positive lung cancer. The study concluded that these derivatives could serve as promising candidates for further development in targeted cancer therapies .
Case Study 2: Mechanistic Insights through Molecular Docking
Molecular docking studies revealed that certain pyrimidinediamine derivatives interact with DNA through groove binding and oblique intercalation. This interaction is crucial for their mechanism as it may disrupt DNA replication in cancer cells . The docking poses demonstrated that these compounds can insert into DNA base pairs while extending into the grooves, suggesting a novel action mechanism for these inhibitors.
属性
IUPAC Name |
2-N-[4-(3-aminopropylamino)phenyl]-4-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8/c20-9-1-10-21-14-4-6-15(7-5-14)23-19-22-11-8-17(25-19)24-18-12-16(26-27-18)13-2-3-13/h4-8,11-13,21H,1-3,9-10,20H2,(H3,22,23,24,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYZTTPXKIYERF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)NC3=NC(=NC=C3)NC4=CC=C(C=C4)NCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。